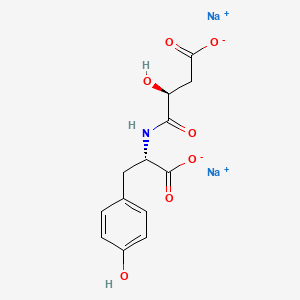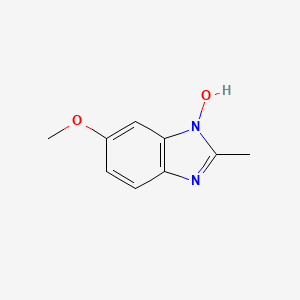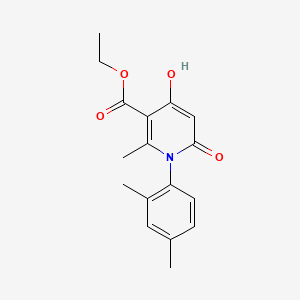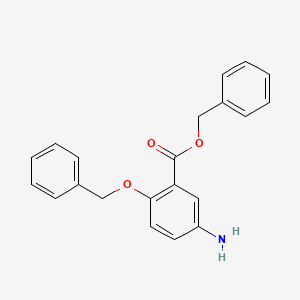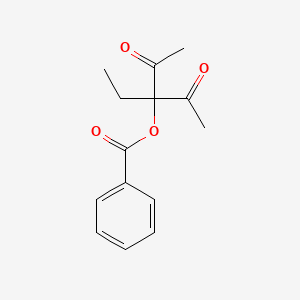
Methyl 2-(6-acetyl-5-hydroxy-2,3-dihydrobenzofuran-2-yl)propenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(6-acetyl-5-hydroxy-2,3-dihydrobenzofuran-2-yl)propenoate” is a natural phenol isolated from the herbs of Vernonia cinerea . It belongs to the chemical family of phenols . The molecular formula is C14H14O5 and the molecular weight is 262.3 .
Molecular Structure Analysis
The InChI string of the molecule isInChI=1S/C14H14O5/c1-7(14(17)18-3)12-5-9-4-11(16)10(8(2)15)6-13(9)19-12/h4,6,12,16H,1,5H2,2-3H3 . The Canonical SMILES representation is CC(=O)C1=C(C=C2CC(OC2=C1)C(=C)C(=O)OC)O . Physical and Chemical Properties Analysis
The compound appears as a powder .Wissenschaftliche Forschungsanwendungen
Natural Product Isolation : Roots of Microglossa pyrifolia, used in East African traditional medicine, contain dihydrobenzofurans including Methyl 2-(6-acetyl-5-hydroxy-2,3-dihydrobenzofuran-2-yl)propenoate. These compounds have been identified and structurally elucidated for their potential medicinal applications (Schmidt, Hildebrand, & Willuhn, 2003).
Synthetic Applications : Research on the synthesis of racemic dihydroageratone and related compounds involves transformations of dihydrobenzofuran derivatives, highlighting their importance in synthetic organic chemistry (Yamaguchi et al., 1984).
Anticholinesterase Activity : Novel anticholinesterases based on furobenzofuran and methanobenzodioxepine skeletons have been synthesized and assessed for their action against human enzymes. These compounds, including dihydrobenzofuran derivatives, show potential as potent inhibitors of acetyl- or butyrylcholinesterase, which is significant for treating diseases like Alzheimer's (Luo et al., 2005).
Antiangiogenic Activity : Synthetic dihydrobenzofuran lignans, derived from compounds like this compound, have shown pronounced antiangiogenic activity in the CAM assay, which is relevant for cancer research and therapy (Apers et al., 2002).
Chemical-Epigenetic Diversity : A study on the marine fungus Aspergillus terreus revealed that chemical-epigenetic modification could enrich the chemodiversity of fungal products, including new meroterpenoids with structures related to dihydrobenzofurans. These compounds exhibit cytotoxicity and α-glucosidase inhibition, indicating their potential in drug discovery (Sun et al., 2018).
Antimicrobial Properties : Certain dihydrobenzofuran derivatives have been studied for their antibacterial and antifungal activities, underscoring their potential as antimicrobial agents (Reddy et al., 2005).
Photochemical Synthesis : Dihydrobenzofurans have been synthesized via photochemical methods and tested for antibacterial activity. This showcases the versatility of dihydrobenzofuran derivatives in synthesizing bioactive compounds (Ravi, Selvam, & Swaminathan, 2012).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Methyl 2-(6-acetyl-5-hydroxy-2,3-dihydrobenzofuran-2-yl)propenoate can be achieved through a multi-step process involving the conversion of starting materials into intermediates, followed by the final product. The key steps involve the synthesis of the benzofuran ring, followed by the addition of the acetyl and methyl groups, and finally the esterification of the carboxylic acid. The pathway involves the use of various reagents and catalysts to facilitate the reactions.", "Starting Materials": ["Salicylaldehyde", "Acetic anhydride", "Sodium acetate", "Methyl vinyl ketone", "Benzene", "Chloroacetic acid", "Sodium hydroxide", "Sulfuric acid", "Methanol", "Dimethyl sulfoxide"], "Reaction": ["Step 1: Synthesis of 5-hydroxy-2,3-dihydrobenzofuran", "a. Heat salicylaldehyde and acetic anhydride in the presence of sodium acetate and sulfuric acid to form 5-acetyl salicylaldehyde", "b. React 5-acetyl salicylaldehyde with chloroacetic acid in the presence of sodium hydroxide to form 5-(2-chloroacetyl) salicylaldehyde", "c. Cyclize 5-(2-chloroacetyl) salicylaldehyde with sulfuric acid to form 5-hydroxy-2,3-dihydrobenzofuran", "Step 2: Synthesis of 6-acetyl-5-hydroxy-2,3-dihydrobenzofuran-2-yl", "a. React 5-hydroxy-2,3-dihydrobenzofuran with methyl vinyl ketone in the presence of a strong base to form 6-methyl-5-hydroxy-2,3-dihydrobenzofuran-2-yl", "b. React 6-methyl-5-hydroxy-2,3-dihydrobenzofuran-2-yl with acetic anhydride in the presence of a catalyst to form 6-acetyl-5-hydroxy-2,3-dihydrobenzofuran-2-yl", "Step 3: Synthesis of Methyl 2-(6-acetyl-5-hydroxy-2,3-dihydrobenzofuran-2-yl)propenoate", "a. React 6-acetyl-5-hydroxy-2,3-dihydrobenzofuran-2-yl with methanol and sulfuric acid to form the corresponding methyl ester", "b. React the methyl ester with methanol and dimethyl sulfoxide in the presence of a catalyst to form Methyl 2-(6-acetyl-5-hydroxy-2,3-dihydrobenzofuran-2-yl)propenoate"] } | |
CAS-Nummer |
617722-56-2 |
Molekularformel |
C14H14O5 |
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
methyl 2-[(2S)-6-acetyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl]prop-2-enoate |
InChI |
InChI=1S/C14H14O5/c1-7(14(17)18-3)12-5-9-4-11(16)10(8(2)15)6-13(9)19-12/h4,6,12,16H,1,5H2,2-3H3/t12-/m0/s1 |
InChI-Schlüssel |
DEHDOIFRZZNNNY-LBPRGKRZSA-N |
Isomerische SMILES |
CC(=O)C1=C(C=C2C[C@H](OC2=C1)C(=C)C(=O)OC)O |
SMILES |
CC(=O)C1=C(C=C2CC(OC2=C1)C(=C)C(=O)OC)O |
Kanonische SMILES |
CC(=O)C1=C(C=C2CC(OC2=C1)C(=C)C(=O)OC)O |
Aussehen |
Powder |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




